molecular formula C9H11FO B6315569 2-Fluoro-4-methoxy-1,3-dimethylbenzene CAS No. 1806418-49-4

2-Fluoro-4-methoxy-1,3-dimethylbenzene

Cat. No.: B6315569
CAS No.: 1806418-49-4
M. Wt: 154.18 g/mol
InChI Key: IODKMVCMLMZAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11FO. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 4-methoxy-1,3-dimethylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-fluoro-4-methoxybenzaldehyde.

    Reduction: Formation of 2-fluoro-4-methoxy-1,3-dimethylcyclohexane.

    Substitution: Formation of 2-amino-4-methoxy-1,3-dimethylbenzene or 2-thio-4-methoxy-1,3-dimethylbenzene.

Scientific Research Applications

2-Fluoro-4-methoxy-1,3-dimethylbenzene is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in electron-donating interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-1,3-dimethylbenzene: Similar structure but with a bromine atom instead of a methoxy group.

    2-Fluoro-4-methoxy-1,3-dimethylcyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.

Uniqueness

2-Fluoro-4-methoxy-1,3-dimethylbenzene is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

3-fluoro-1-methoxy-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODKMVCMLMZAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.